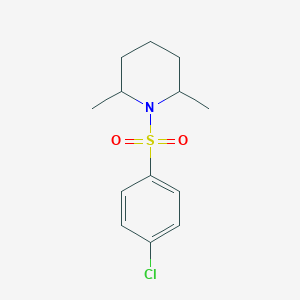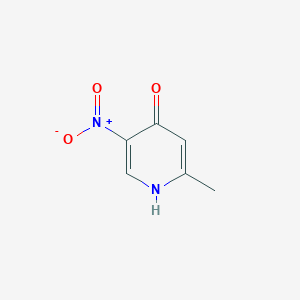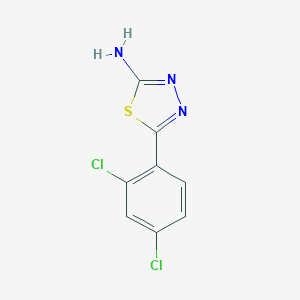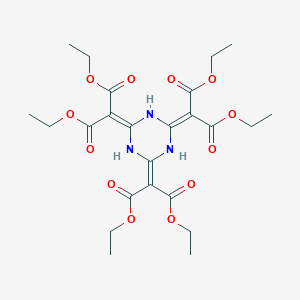
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester, also known as hexaethylhexaazatriphenylenehexacarboxylate (HAT), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAT is a polycyclic aromatic compound that contains six carboxylic acid groups and six ethyl ester groups. It is a yellowish powder that is soluble in organic solvents and has a melting point of 230-235°C.
Mechanism Of Action
The mechanism of action of HAT is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HAT has been shown to interact with DNA and disrupt the cell cycle, leading to cell death. In addition, HAT has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
HAT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. HAT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
HAT has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, HAT also has some limitations, such as its low water solubility, which may limit its use in aqueous environments.
Future Directions
There are several future directions for research on HAT, including the development of novel materials and nanomaterials based on HAT, the investigation of its potential as an anticancer agent and drug delivery system, and the exploration of its antioxidant properties for the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of HAT and its potential applications in various fields.
Synthesis Methods
HAT can be synthesized using various methods, including the reaction of 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl esteraazatriphenylene with malonic acid in the presence of a catalyst. The reaction produces HAT as a yellowish powder that can be purified using recrystallization or column chromatography.
Scientific Research Applications
HAT has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, HAT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In nanotechnology, HAT has been used as a template for the synthesis of nanomaterials, such as metal nanoparticles and carbon nanotubes. In biomedicine, HAT has been investigated for its potential as an anticancer agent and as a drug delivery system.
properties
CAS RN |
39945-18-1 |
|---|---|
Product Name |
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester |
Molecular Formula |
C24H33N3O12 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
diethyl 2-[4,6-bis(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3,5-triazinan-2-ylidene]propanedioate |
InChI |
InChI=1S/C24H33N3O12/c1-7-34-19(28)13(20(29)35-8-2)16-25-17(14(21(30)36-9-3)22(31)37-10-4)27-18(26-16)15(23(32)38-11-5)24(33)39-12-6/h25-27H,7-12H2,1-6H3 |
InChI Key |
CXLPQHRVFUIUIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Other CAS RN |
39945-18-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



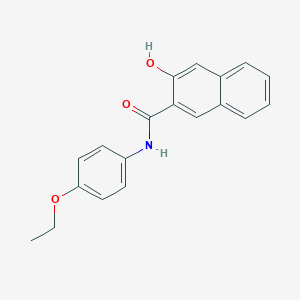
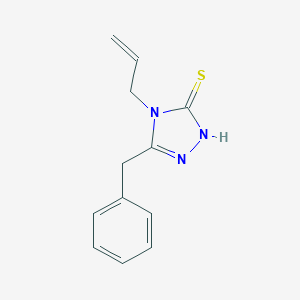
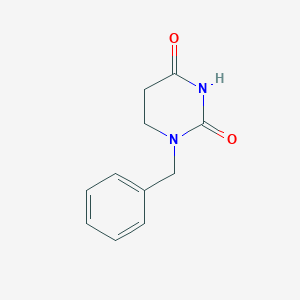
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
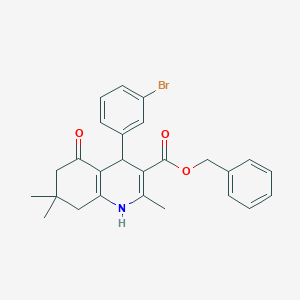
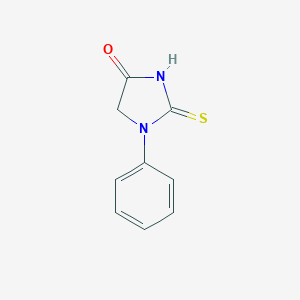
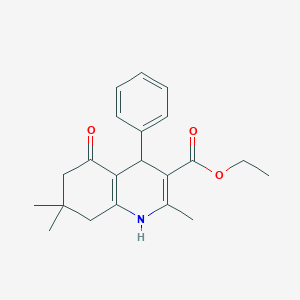
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
